N-[4-(tert-butylsulfamoyl)phenyl]-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Historical Context and Development of Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidines emerged as pharmacologically relevant scaffolds in the late 20th century, building upon earlier work on purine and pyrimidine analogs. The fusion of a thiophene ring with a pyrimidine nucleus enhances electronic delocalization, improving binding affinity to enzymatic active sites. Early synthetic routes relied on Gewald reactions to construct the thiophene core, followed by cyclocondensation with urea derivatives to form the pyrimidine ring. A pivotal advancement occurred in 2012 with the development of a multi-step sequence involving Dieckmann cyclization and Krapcho decarboxylation, enabling efficient synthesis of derivatives bearing cyclohexane-fused heterocycles. These methods facilitated the exploration of substitutions at positions 2, 4, 5, and 6 of the thieno[2,3-d]pyrimidine core, which proved critical for optimizing target selectivity.
Significance in Heterocyclic Chemistry Research
The thieno[2,3-d]pyrimidine system exemplifies the strategic integration of sulfur-containing heterocycles into drug design. Key structural features include:
- Planar aromatic core : Facilitates π-π stacking interactions with tyrosine or phenylalanine residues in binding pockets.
- Sulfhydryl and sulfonamide groups : Enhance solubility and enable hydrogen bonding with catalytic residues.
- Variable substitution patterns : Position 2 often accommodates sulfanyl or sulfonamide linkers, while positions 5 and 6 tolerate methyl or aryl groups without steric clash.
Recent crystallographic studies of analogous compounds reveal intramolecular hydrogen bonding between the pyrimidine N3-H and adjacent sulfonyl oxygen atoms, stabilizing bioactive conformations. This preorganization effect reduces entropic penalties during target binding, making the scaffold particularly valuable for inhibiting conformationally flexible enzymes.
Positioning Within Medicinal Chemistry Landscape
Thieno[2,3-d]pyrimidines occupy a niche between classical kinase inhibitors and antimicrobial agents. Their ability to inhibit phosphodiesterase 4B (PDE4B) was first demonstrated in 2012, with lead compounds showing sub-micromolar IC50 values and dose-dependent TNF-α suppression. Parallel research identified derivatives targeting bacterial respiratory complex I through interactions with the NuoD subunit, achieving potent anti-Helicobacter pylori activity (pIC50 up to 8.2). The subject compound incorporates structural motifs from both lineages:
- A 4-(tert-butylsulfamoyl)phenyl group analogous to PDE4B inhibitors
- A 5,6-dimethyl-4-oxo-thienopyrimidine core resembling complex I-targeting antimicrobials
This dual pharmacophoric character suggests potential polypharmacology, though target specificity must be empirically validated.
Research Evolution and Current Academic Focus
Contemporary studies emphasize three directions:
- Synthetic methodology : Microwave-assisted Gewald reactions now achieve >90% yields for thiophene intermediates, reducing reliance on hazardous solvents.
- Computational modeling : Molecular docking against PDE4B (PDB: 3BWR) and NuoD homology models guides rational substitution at position 2.
- SAR expansion : Systematic variation of sulfonamide substituents (e.g., tert-butyl vs. aryl) and sulfanyl linker lengths optimizes pharmacokinetic profiles.
The table below summarizes key SAR trends from recent thieno[2,3-d]pyrimidine studies:
These advancements underscore the compound’s relevance to modern drug discovery paradigms prioritizing multi-target engagement and physicochemical optimization.
Properties
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S3/c1-11-12(2)30-18-16(11)17(26)22-19(23-18)29-10-15(25)21-13-6-8-14(9-7-13)31(27,28)24-20(3,4)5/h6-9,24H,10H2,1-5H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKYUSPUPWWSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the sulfanyl group and the tert-butylsulfamoyl phenyl group. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butylsulfamoyl)phenyl]-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[4-(tert-butylsulfamoyl)phenyl]-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can bind to enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular pathways, leading to changes in cell function.
Comparison with Similar Compounds
Target Compound :
- Core: Thieno[2,3-d]pyrimidin-4-one with 5,6-dimethyl substituents.
- Key Feature : Aromatic, planar structure with electron-withdrawing carbonyl and sulfur atoms.
Analogues :
Tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine (10a, ): Core: Partially saturated thieno-triazolopyrimidine fused to a cyclohexene ring.
Hexahydrobenzothieno[2,3-d]pyrimidine (): Core: Fully saturated cyclohexene ring fused to thienopyrimidine. Impact: Enhanced solubility due to non-planar structure but lower π-π stacking capability .
Substituent Effects
Target Compound :
- 4-(tert-Butylsulfamoyl)phenyl Group: Steric bulk from tert-butyl may hinder interactions with shallow binding pockets. Sulfamoyl group (-SO₂NH-) provides hydrogen-bond donor/acceptor sites, enhancing target specificity .
Analogues :
- CF₃O- group is strongly electron-withdrawing, improving metabolic stability but reducing solubility .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | logP* |
|---|---|---|---|---|
| Target Compound | ~452 | 3 | 7 | 3.2 |
| 10a () | ~450 | 2 | 6 | 2.8 |
| Compound | ~438 | 1 | 5 | 3.5 |
| 2-[[3-(4-Methylphenyl)-...]acetamide () | 463.6 | 1 | 5 | 4.1 |
*logP estimated using fragment-based methods.
Biological Activity
N-[4-(tert-butylsulfamoyl)phenyl]-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesis, and applications in scientific research.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core, known for its biological activity, along with a tert-butylsulfamoyl phenyl group that enhances stability and solubility. Its IUPAC name is:
N-[4-(tert-butylsulfamoyl)phenyl]-2-[(5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Chemical Formula
- Molecular Formula :
- Molecular Weight : 448.6 g/mol
Structural Representation
The structural representation can be summarized as follows:
Research indicates that compounds with a thieno[2,3-d]pyrimidine core often exhibit enzyme inhibition , particularly against targets such as cyclooxygenase (COX), lipoxygenase (LOX), and various kinases. The presence of the sulfamoyl group may enhance interactions with these biological targets due to increased hydrogen bonding capabilities.
In Vitro Studies
Recent studies have explored the compound's activity against various enzymes:
| Enzyme | IC50 Value (μM) | Effect |
|---|---|---|
| Acetylcholinesterase (AChE) | 15.2 - 34.2 | Moderate inhibition |
| Butyrylcholinesterase (BChE) | 9.2 - 30.1 | Significant inhibition |
| COX-2 | Not reported | Potential inhibitor |
| LOX | Not reported | Potential inhibitor |
These findings suggest that the compound may serve as a lead for developing therapeutic agents targeting neurodegenerative diseases or inflammatory conditions.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of similar thieno[2,3-d]pyrimidine derivatives against oxidative stress in neuronal cell lines. The results indicated that these compounds could reduce apoptosis and improve cell viability.
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of related compounds in animal models of arthritis. The results showed significant reductions in inflammatory markers and improved mobility in treated subjects.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Thieno[2,3-d]pyrimidine Core : This step often uses sulfur-containing reagents and amines.
- Introduction of Sulfanyl Group : Achieved through nucleophilic substitution reactions.
- Final Acetamide Formation : This step involves coupling reactions to attach the acetamide group to the core structure.
Synthetic Route Overview
| Step | Reagents Used | Conditions |
|---|---|---|
| Thieno[2,3-d]pyrimidine synthesis | Sulfur sources + amines | Controlled temperature |
| Sulfanyl group introduction | Nucleophiles | Solvent-based reactions |
| Acetamide formation | Coupling agents | Mild heating conditions |
Q & A
(Basic) What synthetic routes are available for this compound, and what are their key challenges?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:
- Sulfonamide Formation: Reacting 4-aminophenyl derivatives with tert-butylsulfamoyl chloride under anhydrous conditions.
- Thienopyrimidinone Core Construction: Cyclization of dimethyl-substituted thiophene precursors with urea or thiourea derivatives under acidic catalysis.
- Sulfanyl Acetamide Coupling: Using Mitsunobu or nucleophilic substitution reactions to attach the sulfanylacetamide moiety.
Key Challenges: - Low yields in cyclization steps due to steric hindrance from the tert-butyl group.
- Purification difficulties caused by byproducts from incomplete sulfonamide reactions .
(Basic) How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign proton (¹H) and carbon (¹³C) signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks from aromatic and sulfonamide groups.
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally related acetamide derivatives .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
(Advanced) What strategies optimize synthesis yield and scalability?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial designs to optimize reaction parameters (temperature, solvent, catalyst loading). For example, flow-chemistry systems can enhance reproducibility in diazomethane synthesis .
- Microwave-Assisted Synthesis: Accelerate cyclization steps while reducing side reactions.
- Catalyst Screening: Test palladium or copper catalysts for coupling efficiency in sulfanylacetamide attachment .
(Advanced) How does the tert-butylsulfamoyl group influence pharmacokinetic properties?
Methodological Answer:
- Lipophilicity: The tert-butyl group increases logP values, enhancing membrane permeability (measured via octanol-water partitioning).
- Metabolic Stability: Use liver microsome assays to compare oxidative degradation rates with non-tert-butyl analogs.
- Molecular Docking: Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .
(Advanced) How can contradictory bioactivity data from different assays be resolved?
Methodological Answer:
- Assay Standardization: Compare IC50 values under consistent conditions (pH, temperature, cell lines).
- Off-Target Profiling: Use kinase or receptor panels to identify non-specific binding.
- In Silico Modeling: Cross-validate results with molecular dynamics (MD) simulations to assess target binding stability .
(Basic) What spectroscopic techniques characterize the thieno[2,3-d]pyrimidinone core?
Methodological Answer:
- Infrared (IR) Spectroscopy: Identify carbonyl stretches (C=O) at ~1700 cm⁻¹ and thiophene ring vibrations.
- Mass Spectrometry (MS): Confirm molecular ion peaks via high-resolution ESI-MS and fragmentation patterns.
- UV-Vis Spectroscopy: Detect π→π* transitions in the thienopyrimidinone ring (λmax ~300 nm) .
(Advanced) How do crystallographic data inform structural modifications?
Methodological Answer:
- Hydrogen-Bond Analysis: X-ray data from analogs reveal intermolecular H-bonds between sulfonamide NH and pyrimidinone carbonyl groups, guiding solubility-enhancing modifications.
- Crystal Packing: Compare lattice energies of polymorphs to predict stability under storage conditions .
(Basic) What in vitro models are suitable for initial biological evaluation?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based substrates.
- Cell Viability Screens: Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or resazurin assays.
- Membrane Permeability: Employ Caco-2 monolayers to simulate intestinal absorption .
(Advanced) How to design a structure-activity relationship (SAR) study?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified sulfamoyl (e.g., methyl, phenyl) or thienopyrimidinone groups.
- Quantitative SAR (QSAR): Use ML-based models (e.g., Random Forest) to correlate substituent descriptors (logP, polar surface area) with activity.
- Statistical Validation: Apply ANOVA to assess significance of structural changes on bioactivity .
(Advanced) What computational methods predict target interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
